molecular formula C10H9NO3 B8264786 (4E)-4-Methoxyiminoisochroman-3-one

(4E)-4-Methoxyiminoisochroman-3-one

Cat. No.: B8264786
M. Wt: 191.18 g/mol
InChI Key: IOOASXDXDQKCNW-PKNBQFBNSA-N
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Description

(4E)-4-Methoxyiminoisochroman-3-one is a chemical compound with a unique structure that includes an isochromenone core and a methoxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-Methoxyiminoisochroman-3-one typically involves the reaction of isochromenone derivatives with methoxyamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Material: Isochromenone derivative.

    Reagent: Methoxyamine.

    Solvent: Ethanol or methanol.

    Conditions: Heating to around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-Methoxyiminoisochroman-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the methoxyimino group to other functional groups.

    Substitution: The methoxyimino group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

(4E)-4-Methoxyiminoisochroman-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-4-Methoxyiminoisochroman-3-one involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds and other interactions with proteins, affecting their function. The pathways involved may include enzyme inhibition or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-hydroxyimino-1H-isochromen-3-one: Similar structure but with a hydroxyimino group instead of a methoxyimino group.

    (4E)-4-ethoxyimino-1H-isochromen-3-one: Similar structure but with an ethoxyimino group.

Uniqueness

(4E)-4-Methoxyiminoisochroman-3-one is unique due to its specific functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(4E)-4-methoxyimino-1H-isochromen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-11-9-8-5-3-2-4-7(8)6-14-10(9)12/h2-5H,6H2,1H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOASXDXDQKCNW-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1C2=CC=CC=C2COC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/1\C2=CC=CC=C2COC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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